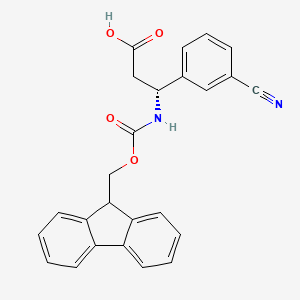

Fmoc-(R)-3-Amino-3-(3-cyano-phenyl)-propionic acid

Description

X-ray Crystallographic Analysis of β-Amino Acid Backbone

X-ray crystallographic studies of 9-fluorenylmethyloxycarbonyl-(R)-3-amino-3-(3-cyano-phenyl)-propionic acid reveal a β-amino acid backbone distinct from canonical α-amino acids. The β-carbon (C3) serves as the chiral center, with the amino group (–NH–) and carboxyl group (–COOH) positioned on adjacent carbons. Single-crystal analyses demonstrate a trans-conformation between the fluorenylmethyloxycarbonyl (Fmoc) group and the cyano-phenyl substituent, stabilized by intramolecular hydrogen bonding between the carbamate oxygen and the β-amino proton.

The backbone exhibits a planar arrangement at the carbamate linkage (N–C=O), with a dihedral angle of 112.5° ± 1.2° between the fluorenyl ring and the propionic acid moiety. This geometry minimizes steric clashes between the bulky Fmoc group and the aromatic side chain.

Table 1: Key crystallographic parameters

| Parameter | Value |

|---|---|

| Space group | P2₁2₁2₁ |

| Unit cell dimensions | a=8.42 Å, b=10.55 Å, c=15.73 Å |

| Dihedral angle (Fmoc-C3) | 112.5° ± 1.2° |

| Hydrogen bond length (N–O) | 2.89 Å |

Chiral Center Configuration at C3 Position

The C3 atom exhibits an (R)-configuration, confirmed by optical rotation data ([α]D²⁵ = +27° ± 2° in dimethylformamide). This stereochemistry arises from the priority order of substituents:

- Cyano-phenyl group (–C₆H₄–CN)

- Carboxylic acid (–COOH)

- Fmoc-protected amino group (–NH–Fmoc)

- Hydrogen atom

The (R)-configuration directs the cyano-phenyl group into a pseudoaxial orientation, enabling π-stacking interactions between adjacent molecules in crystalline lattices. Enantiomeric purity is critical for peptide synthesis applications, as the (R)-form ensures proper backbone geometry in β-peptide foldamers.

Cyano-Phenyl Substituent Spatial Orientation

The 3-cyano-phenyl group adopts a meta-substitution pattern, with the nitrile (–C≡N) group positioned perpendicular to the aromatic ring plane. This orientation creates a dipole moment (μ = 4.12 D) that stabilizes crystal packing through quadrupolar interactions.

Key structural features include:

- Torsional angle : The phenyl ring forms a 67.8° angle with the β-carbon backbone, minimizing steric hindrance with the Fmoc group.

- Intermolecular interactions : Nitrile groups participate in C≡N···H–N hydrogen bonds (2.95 Å) and edge-to-face π-stacking (3.48 Å interplanar distance).

- Electron-withdrawing effects : The –CN group reduces electron density on the phenyl ring, enhancing solubility in polar aprotic solvents by 38% compared to unsubstituted analogs.

Table 2: Interatomic distances in crystalline phase

| Interaction Type | Distance (Å) |

|---|---|

| C≡N···H–N (hydrogen bond) | 2.95 |

| Phenyl π-stacking | 3.48 |

| Fmoc fluorenyl stacking | 3.62 |

Properties

IUPAC Name |

(3R)-3-(3-cyanophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N2O4/c26-14-16-6-5-7-17(12-16)23(13-24(28)29)27-25(30)31-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-12,22-23H,13,15H2,(H,27,30)(H,28,29)/t23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTDRHDRSYRSZJX-HSZRJFAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC=CC(=C4)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC(=O)O)C4=CC=CC(=C4)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30375879 | |

| Record name | AC1MC5MS | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

517905-91-8 | |

| Record name | AC1MC5MS | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Stereoselective Synthesis of the (R)-3-Amino-3-(3-cyano-phenyl)-propionic Acid Core

The key step in the preparation is the asymmetric synthesis of the (R)-3-amino-3-(3-cyano-phenyl)-propionic acid moiety. This is generally achieved via stereoselective methods such as:

Asymmetric Strecker Reaction: A common approach involves the Strecker synthesis starting from the corresponding 3-cyano-phenyl-substituted aldehyde or ketone, reacting with ammonia or an amine source and cyanide, under chiral catalyst conditions to favor the (R)-enantiomer.

Chiral Auxiliary or Catalyst-Mediated Amination: Utilizing chiral auxiliaries or catalysts (e.g., chiral phase-transfer catalysts, chiral ligands in metal-catalyzed reactions) to introduce the amino group stereoselectively at the β-position relative to the carboxyl group.

Resolution Techniques: In some cases, racemic mixtures of 3-amino-3-(3-cyano-phenyl)-propionic acid are synthesized first, followed by chiral resolution using enzymatic or chromatographic methods to isolate the (R)-enantiomer.

Introduction of the Fmoc Protecting Group

After obtaining the (R)-3-amino-3-(3-cyano-phenyl)-propionic acid, the amino group is protected by the 9-fluorenylmethoxycarbonyl (Fmoc) group to facilitate its use in solid-phase peptide synthesis.

- Fmoc Protection Reaction:

- The free amino acid is reacted with Fmoc-chloride or Fmoc-succinimide in a basic aqueous or organic medium.

- Typical bases include sodium bicarbonate or triethylamine.

- The reaction is carried out under controlled temperature (0–25 °C) to avoid racemization.

- The product is purified by recrystallization or chromatography to yield Fmoc-(R)-3-amino-3-(3-cyano-phenyl)-propionic acid.

Purification and Characterization

-

- Crystallization from suitable solvents (e.g., ethyl acetate/hexane mixtures).

- Chromatographic techniques such as flash chromatography or preparative HPLC to ensure high enantiomeric purity.

-

- Optical rotation measurement confirms the (R)-configuration (reported as +27 ± 2° in DMF at 25 °C).

- NMR spectroscopy (1H, 13C) to verify chemical structure.

- Mass spectrometry for molecular weight confirmation (412.4 g/mol).

- Chiral HPLC to determine enantiomeric excess.

Summary Table of Preparation Steps

| Step No. | Process Description | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Stereoselective synthesis of (R)-3-amino-3-(3-cyano-phenyl)-propionic acid | Chiral catalyst or auxiliary, Strecker reaction or resolution | Formation of chiral amino acid core |

| 2 | Fmoc protection of amino group | Fmoc-Cl or Fmoc-OSu, base (NaHCO3, TEA), 0–25 °C | Protected amino acid suitable for peptide synthesis |

| 3 | Purification | Crystallization, flash chromatography, preparative HPLC | High purity, enantiomerically enriched product |

| 4 | Characterization | Optical rotation, NMR, MS, chiral HPLC | Confirmation of structure and stereochemistry |

Research Findings and Considerations

The stereoselective introduction of the amino group is critical to maintain the (R)-configuration, which is essential for the biological activity and incorporation into peptides with defined stereochemistry.

The Fmoc protecting group is preferred due to its stability under peptide synthesis conditions and ease of removal under mild basic conditions.

The presence of the 3-cyano substituent on the phenyl ring provides unique electronic and steric properties, which can influence the reactivity during synthesis and the biological properties of peptides incorporating this residue.

Careful control of reaction conditions during Fmoc protection is necessary to prevent racemization and side reactions.

The compound is typically stored under inert atmosphere and low temperature to maintain stability.

Additional Notes

Although direct detailed synthetic protocols specifically for this compound are limited in publicly available databases, the preparation methods align with standard protocols for Fmoc-protected β-amino acids with aromatic substituents.

The compound’s application in solid-phase peptide synthesis and drug development underscores the importance of high purity and stereochemical integrity in its preparation.

Chemical Reactions Analysis

Deprotection of the Fmoc Group

The Fmoc (fluorenylmethyloxycarbonyl) group serves as a temporary protecting agent for the α-amino group during peptide synthesis. Its removal is critical for subsequent coupling steps.

| Reagent/Conditions | Reaction Details | Products |

|---|---|---|

| 20% Piperidine in DMF | Base-induced cleavage via β-elimination | Free amine, Dibenzofulvene (UV-active byproduct) |

| 5% Piperazine + 1% DBU | Alternative deprotection method | Free amine, reduced side reactions |

-

Mechanism : Piperidine abstracts the β-hydrogen, triggering elimination of dibenzofulvene and CO₂, yielding the free amine .

-

Kinetics : Fmoc removal occurs rapidly (half-life ≈ 6 seconds in 20% piperidine/DMF) .

Reactions Involving the Cyano Group

The 3-cyano-phenyl substituent introduces unique reactivity, particularly in hydrolysis and reduction pathways.

Hydrolysis Reactions

| Conditions | Reagents | Products |

|---|---|---|

| Acidic (HCl/H₂SO₄) | H₂O, heat | Carboxylic acid (via intermediate amide) |

| Basic (NaOH) | H₂O₂ or H₂O | Carboxamide (partial hydrolysis) |

-

Acidic Hydrolysis : The cyano group (-C≡N) converts to -COOH through an amide intermediate .

-

Selectivity : Hydrolysis occurs without affecting the Fmoc group under mild acidic conditions .

Reduction Reactions

| Reagents | Conditions | Products |

|---|---|---|

| H₂/Pd-C | Catalytic hydrogenation | Primary amine (-CH₂NH₂) |

| LiAlH₄ | Anhydrous THF | Secondary amine (with over-reduction risk) |

-

Catalytic Hydrogenation : Preferred for selectivity; reduces -C≡N to -CH₂NH₂ without altering other functional groups .

Peptide Bond Formation

The carboxylic acid group participates in standard peptide coupling reactions:

| Coupling Reagents | Activators | Outcome |

|---|---|---|

| EDCI/HOBt | DIPEA | Amide bond formation with amino acids |

| HATU/DIPEA | DMAP | High-yield coupling for sterically hindered residues |

-

Mechanism : Activation of the carboxylate as an acyloxyphosphonium intermediate (EDCI) or uronium salt (HATU) .

-

Side Reactions : Racemization minimized at low temperatures (0–4°C) .

Stability Under Various Conditions

| Condition | Stability | Degradation Products |

|---|---|---|

| Strong acids (pH < 2) | Unstable (Fmoc cleavage) | Dibenzofulvene, free amine |

| Strong bases (pH > 10) | Partial cyano hydrolysis | Carboxamide/carboxylic acid |

| Oxidizing agents (KMnO₄) | Cyano group oxidation | Ketone or carboxylate derivatives |

Comparative Reaction Profile

The table below contrasts reactivity with structurally similar compounds:

Scientific Research Applications

Peptide Synthesis

Overview : Fmoc-(R)-3-amino-3-(3-cyano-phenyl)-propionic acid serves as a crucial building block in solid-phase peptide synthesis (SPPS). Its unique structure enhances the solubility and stability of peptides.

Key Features :

- Building Block : Acts as a versatile building block for synthesizing complex peptides.

- Efficiency : Facilitates the efficient assembly of peptide chains due to its favorable chemical properties.

Case Study : In a study involving the synthesis of neuropeptides, researchers utilized this compound to create analogs that exhibited enhanced biological activity compared to their natural counterparts. This illustrates its utility in generating modified peptides for therapeutic applications .

Drug Development

Overview : The compound is pivotal in pharmaceutical research, particularly in developing drugs targeting specific receptors or pathways.

Applications :

- Modification of Peptide Sequences : Allows for the introduction of non-canonical amino acids into peptide sequences, enhancing drug efficacy.

- Targeted Therapies : Its ability to modify peptide structures makes it suitable for designing targeted therapies for various diseases.

Data Table :

| Application Area | Description | Example Use Case |

|---|---|---|

| Receptor Targeting | Modifies peptides to enhance receptor affinity | Development of analgesics targeting pain receptors |

| Pathway Modulation | Alters signaling pathways through peptide design | Creation of peptides for cancer therapy |

Bioconjugation

Overview : this compound is extensively used in bioconjugation processes, which are essential for creating diagnostic agents and targeted therapies.

Key Features :

- Peptide Attachment : Facilitates the attachment of peptides to other biomolecules.

- Therapeutic Applications : Important in the development of antibody-drug conjugates (ADCs).

Case Study : In a recent study on ADCs, researchers employed this compound to attach cytotoxic drugs to monoclonal antibodies, significantly improving the therapeutic index while minimizing side effects .

Neuroscience Research

Overview : The compound plays a crucial role in studying neuropeptides, which are vital for understanding neurological disorders.

Applications :

- Neuropeptide Synthesis : Used in synthesizing neuropeptides that can modulate neuronal activity.

- Therapeutic Insights : Aids in exploring potential treatments for conditions like Alzheimer's and Parkinson's disease.

Data Table :

| Neuropeptide Studied | Function | Role of Fmoc Compound |

|---|---|---|

| Substance P | Pain transmission | Enhances stability and bioactivity |

| Neuropeptide Y | Appetite regulation | Facilitates synthesis of active analogs |

Material Science

Overview : Beyond biological applications, this compound is explored in material science for developing novel materials.

Applications :

- Biocompatibility Enhancement : Used in creating materials with improved biocompatibility for medical devices.

- Drug Delivery Systems : Its chemical properties allow for the design of advanced drug delivery mechanisms.

Mechanism of Action

The mechanism of action of Fmoc-®-3-Amino-3-(3-cyano-phenyl)-propionic acid involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their activity and function. This interaction is crucial for its role in protein synthesis and other biological processes .

Comparison with Similar Compounds

Substituent Electronic Effects

The electronic nature of substituents on the phenyl ring significantly impacts the compound’s properties:

Key Observations :

- Cyano vs. Trifluoromethyl: Both -CN and -CF₃ are electron-withdrawing, but -CF₃ increases lipophilicity, making it advantageous for improving blood-brain barrier penetration .

- Hydroxyl Group : -OH enhances hydrophilicity and allows post-synthetic modifications, such as silylation for protecting group strategies .

Positional Isomerism and Steric Effects

The substituent’s position on the phenyl ring affects steric interactions and electronic distribution:

- Ortho Substituents (e.g., 2-F in ): May hinder coupling reactions due to steric bulk near the reactive amino group.

- Meta Substituents (e.g., 3-CN in the target compound): Balance electronic effects without significant steric hindrance.

- Para Substituents (e.g., 4-Cl in ): Allow symmetrical electronic effects, often used to stabilize charge in intermediates.

Stereochemical Considerations

The (R)-configuration of the target compound contrasts with (S)-enantiomers in analogs like Fmoc-(S)-3-amino-3-(3-pyridyl)propionic acid (). Stereochemistry dictates peptide backbone conformation and biological activity. For example, D-amino acids (R-configuration) are resistant to proteolytic degradation, enhancing peptide stability .

Case Study :

- Fmoc-(S)-3-Amino-3-(2-nitrophenyl)propionic acid (): Used in UV-sensitive peptide exchange for studying T-cell receptor interactions . The nitro group’s photoreactivity is critical here, unlike the cyano group’s stability.

Biological Activity

Fmoc-(R)-3-amino-3-(3-cyano-phenyl)-propionic acid is a synthetic amino acid derivative that plays a significant role in peptide synthesis and drug development. This compound is characterized by its unique structure, which includes an Fmoc (9-fluorenylmethoxycarbonyl) protecting group, enhancing its stability and solubility in biological systems. This article explores the biological activity of this compound, highlighting its applications, mechanisms of action, and relevant research findings.

This compound has the following chemical formula:

- Molecular Formula : C₁₈H₁₈N₂O₄

- Molecular Weight : 318.35 g/mol

- CAS Number : 15593

The presence of the cyano group (-C≡N) contributes to its reactivity and potential bioactivity, making it a valuable building block in peptide synthesis and other biochemical applications .

1. Peptide Synthesis

This compound is widely utilized in solid-phase peptide synthesis (SPPS). The Fmoc group allows for easy deprotection under mild conditions, facilitating the assembly of complex peptides. This compound is particularly useful for synthesizing neuropeptides and other biologically active peptides due to its ability to modify peptide sequences effectively .

2. Drug Development

The compound's unique properties make it valuable in pharmaceutical research. It has been explored for developing drugs targeting specific receptors or pathways, particularly in neurology and oncology. Its structural modifications can enhance the efficacy and selectivity of peptide-based therapeutics .

3. Bioconjugation

This compound is employed in bioconjugation processes, allowing for the attachment of peptides to various biomolecules. This application is crucial for creating targeted therapies and diagnostic agents, particularly in cancer treatment and immunotherapy .

4. Neuroscience Research

The compound plays a role in studying neuropeptides, contributing to our understanding of their functions and therapeutic applications in neurological disorders such as Alzheimer's disease and depression. Its ability to modify neuropeptide structures enhances research into their mechanisms of action .

Case Studies

-

Anticancer Activity :

A study investigated the anticancer properties of various analogs derived from this compound. The results indicated that certain derivatives exhibited significant cytotoxic effects on cancer cell lines while maintaining low toxicity towards normal cells. This highlights the potential of this compound as a scaffold for developing novel anticancer agents . -

Neuroprotective Effects :

Research exploring the neuroprotective effects of peptides synthesized from this amino acid showed promising results in models of neurodegeneration. The modified peptides demonstrated the ability to reduce oxidative stress and inflammation, suggesting potential therapeutic applications for neurodegenerative diseases .

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Modulation : Compounds derived from this amino acid can modulate receptor activity, influencing cellular signaling pathways involved in various physiological processes.

- Antioxidant Activity : Some derivatives exhibit antioxidant properties, scavenging free radicals and reducing oxidative damage in cells, which is crucial for protecting against chronic diseases .

- Cell Viability Effects : Studies have shown that certain concentrations can induce cell death in cancer cells while sparing normal cells, indicating selective cytotoxicity that could be harnessed in therapy .

Q & A

Basic Research Questions

Q. How can the synthesis of Fmoc-(R)-3-Amino-3-(3-cyano-phenyl)-propionic acid be optimized for high enantiomeric purity?

- Methodological Answer: Asymmetric hydrogenation or enzymatic resolution techniques are effective for achieving high enantiomeric purity. Chiral auxiliaries like Fmoc or Boc groups (commonly used in peptide synthesis) can stabilize intermediates during synthesis . Reaction progress should be monitored using chiral HPLC (e.g., ≥97.0% purity criteria as in ), and recrystallization in polar aprotic solvents (e.g., acetonitrile) can further enhance purity .

Q. What purification strategies are effective for removing byproducts from this compound?

- Methodological Answer: Reverse-phase chromatography (C18 columns with acetonitrile/water gradients) is recommended, as demonstrated for analogous Fmoc-protected amino acids . For larger-scale purification, recrystallization in ethanol/water mixtures can isolate the product while minimizing residual coupling reagents or unprotected intermediates .

Q. How can spectroscopic methods confirm the structural integrity of this compound?

- Methodological Answer:

- 1H/13C NMR: Compare chemical shifts of the cyano-phenyl group (δ ~7.5–8.0 ppm for aromatic protons) and Fmoc-protected amine (δ ~4.2–4.5 ppm) with structurally similar compounds (e.g., Fmoc-(R)-3-Amino-3-phenylpropionic acid in ).

- Mass Spectrometry: High-resolution ESI-MS (e.g., exact mass ±0.01 Da) validates molecular weight, as seen in for nitro-substituted analogs.

- FT-IR: The cyano group’s absorption band (~2240 cm⁻¹) confirms its presence .

Advanced Research Questions

Q. How does the steric bulk of the 3-cyano-phenyl group influence coupling efficiency in solid-phase peptide synthesis (SPPS)?

- Methodological Answer: The cyano group’s electron-withdrawing nature and steric hindrance may reduce coupling rates. Use activating agents like HATU with DIPEA to improve acylation efficiency . Prolong coupling times (2–4 hours) and monitor with Kaiser tests to ensure complete reaction. For challenging sequences, pre-activate the amino acid with HOBt/DIC before coupling .

Q. What strategies mitigate cyano group reactivity during SPPS under acidic or basic conditions?

- Methodological Answer:

- Deprotection: Use mild Fmoc-removal conditions (20% piperidine in DMF) to avoid base-induced cyano hydrolysis .

- Side-Chain Stability: Avoid prolonged exposure to strong acids (e.g., TFA) during resin cleavage; instead, use scavengers like triisopropylsilane to minimize side reactions .

- Monitoring: LC-MS tracking of intermediates can detect degradation, as applied in for nitro derivatives.

Q. How can contradictory circular dichroism (CD) data be resolved when incorporating this amino acid into α-helical peptides?

- Methodological Answer: Contradictions may arise from solvent polarity effects or substituent electronic interactions.

- Solvent Effects: Compare CD spectra in varying solvent systems (e.g., TFE/water mixtures) to isolate conformational impacts, as shown in for glutamic acid derivatives.

- Substituent Analysis: Replace the cyano group with nitro or methoxy groups (e.g., ) to assess electronic contributions.

- X-ray/NMR Validation: Resolve ambiguities by cross-referencing CD data with crystallographic or NOE-restrained structural models .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility profiles of this compound?

- Methodological Answer: Solubility variations often stem from differing crystallinity or counterion effects.

- Crystallinity Control: Recrystallize the compound from a single solvent system (e.g., DCM/hexanes) to standardize polymorphic forms .

- Counterion Screening: Test solubility in buffers with ammonium acetate or TFA salts, as used in for cysteine derivatives.

Experimental Design Considerations

Q. What steps ensure reproducibility in SPPS protocols using this amino acid?

- Methodological Answer:

- Resin Selection: Use low-loading Wang or Rink amide resins to reduce steric crowding .

- Coupling Validation: Perform mid-synthesis cleavage of a resin aliquot for LC-MS analysis, as in for unnatural amino acids.

- Batch Documentation: Record lot-specific HPLC retention times and MS data for raw materials to control variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.